2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide
Description
2-(4-Methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide is a sulfonamide derivative characterized by a 4-methoxyphenyl group linked to an ethane-sulfonamide backbone, with a thiophen-3-ylmethyl substituent on the nitrogen atom.
- Molecular formula: Likely C₁₄H₁₇NO₃S₂ (inferred from similar compounds).
- Functional groups: A sulfonamide (-SO₂NH-) core, 4-methoxyphenyl (electron-donating group), and thiophen-3-ylmethyl (heteroaromatic moiety).
- Physicochemical properties: Expected IR stretches for sulfonamide (1150–1300 cm⁻¹ for S=O bonds) and aromatic C-H vibrations .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-18-14-4-2-12(3-5-14)7-9-20(16,17)15-10-13-6-8-19-11-13/h2-6,8,11,15H,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVBOTCZDCPMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptors and induce changes that lead to its biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized and excreted by the body.
Biological Activity
2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 351.4 g/mol. Its structure features a methoxyphenyl group and a thiophene moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₃S |
| Molecular Weight | 351.4 g/mol |
| Purity | Typically >95% |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, but this compound may also exhibit additional mechanisms relevant to cancer and neurological disorders.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole-containing sulfonamides have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.
- Case Study : A related compound demonstrated an IC50 value of 1.61 µg/mL against tumor cell lines, suggesting that the methoxyphenyl group enhances cytotoxicity by facilitating interactions with cellular targets .
Anticonvulsant Properties
Research indicates that sulfonamide derivatives can possess anticonvulsant activity, potentially through modulation of neurotransmitter systems or ion channels.
- Findings : In a study focusing on thiazole derivatives, several compounds exhibited significant anticonvulsant effects, indicating that modifications in the phenyl and thiophene rings can enhance this activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that the presence of electron-donating groups (like the methoxy group) on the phenyl ring significantly influences the biological activity of sulfonamides. Modifications in the thiophene moiety also play a crucial role in enhancing potency against specific targets.
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Increases cytotoxicity |
| Thiophene Ring | Essential for receptor binding |
Research Findings
A comprehensive review of literature highlights various studies investigating the biological activities of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Sulfonamide Cores
a. 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide ()
- Key differences : Incorporates a 1,2,4-oxadiazole ring and 4-fluorophenyl group.
- Fluorine substitution increases lipophilicity (higher logP) compared to the non-fluorinated target compound.
- Molecular weight : 465.5 g/mol vs. ~335.4 g/mol for the target compound.
b. N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide ()
- Key differences : A benzamide core with a piperazine-ethoxyethyl chain.
- Impact on properties: The piperazine moiety introduces basicity (pKa ~8–9), enhancing water solubility in protonated form. Benzamide vs.
c. 2-(4-Methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide ()
- Key differences : Additional pyrazolyl substituent on the ethyl chain.
- Impact on properties: Pyrazole introduces nitrogen-based hydrogen-bond donors, improving solubility in polar solvents. Increased molecular weight (391.5 g/mol) may reduce bioavailability compared to the simpler target compound.
Physicochemical and Analytical Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
